molecular formula C6H9NO2S B12359373 2-Sulfanylidenepiperidine-4-carboxylic acid

2-Sulfanylidenepiperidine-4-carboxylic acid

Katalognummer: B12359373
Molekulargewicht: 159.21 g/mol
InChI-Schlüssel: KXSLOOYCGNLRKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Sulfanylidenepiperidine-4-carboxylic acid is a heterocyclic compound that features a piperidine ring with a carboxylic acid group at the 4-position and a thioketone group at the 2-position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-sulfanylidenepiperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperidine-4-carboxylic acid with sulfur-containing reagents to introduce the thioketone group at the 2-position. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Sulfanylidenepiperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-Sulfanylidenepiperidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of novel materials and catalysts for various industrial processes

Wirkmechanismus

The mechanism of action of 2-sulfanylidenepiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The thioketone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme functions and developing inhibitors .

Vergleich Mit ähnlichen Verbindungen

    Piperidine-4-carboxylic acid: Lacks the thioketone group but shares the piperidine ring and carboxylic acid functionality.

    2-Thioxo-1,2,3,4-tetrahydropyrimidine-4-carboxylic acid: Contains a similar thioketone group but differs in the ring structure.

Uniqueness: 2-Sulfanylidenepiperidine-4-carboxylic acid is unique due to the presence of both the piperidine ring and the thioketone group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C6H9NO2S

Molekulargewicht

159.21 g/mol

IUPAC-Name

2-sulfanylidenepiperidine-4-carboxylic acid

InChI

InChI=1S/C6H9NO2S/c8-6(9)4-1-2-7-5(10)3-4/h4H,1-3H2,(H,7,10)(H,8,9)

InChI-Schlüssel

KXSLOOYCGNLRKY-UHFFFAOYSA-N

Kanonische SMILES

C1CNC(=S)CC1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.